Balhimycin -

Balhimycin

Catalog Number: EVT-1587770
CAS Number:
Molecular Formula: C66H73Cl2N9O24
Molecular Weight: 1447.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid is a natural product found in Amycolatopsis with data available.
Overview

Balhimycin is a glycopeptide antibiotic produced by the actinobacterium Amycolatopsis balhimycina. It is structurally similar to vancomycin and is primarily known for its antibacterial properties, particularly against Gram-positive bacteria. Balhimycin is synthesized through a complex biosynthetic pathway involving nonribosomal peptide synthetases and various tailoring enzymes, which contribute to its unique structure and functionality.

Source

The primary source of balhimycin is the soil-dwelling bacterium Amycolatopsis balhimycina. This organism belongs to the family Micromonosporeceae and has been extensively studied for its ability to produce various antibiotics. The biosynthetic gene cluster responsible for balhimycin production consists of several genes that encode enzymes necessary for the synthesis of its peptide backbone and subsequent modifications .

Classification

Balhimycin is classified as a glycopeptide antibiotic, which is a category of antibiotics characterized by their complex structures and mechanisms of action. Glycopeptides are typically used to treat serious infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. Balhimycin's classification is further supported by its structural similarities to other glycopeptides like vancomycin and teicoplanin .

Synthesis Analysis

Methods

The synthesis of balhimycin involves a series of enzymatic reactions catalyzed by nonribosomal peptide synthetases (NRPS) and tailoring enzymes. The initial step in the biosynthesis involves the assembly of a linear heptapeptide through the action of NRPS modules, which incorporate specific amino acids into the growing peptide chain. This process is followed by modifications such as halogenation, methylation, and glycosylation, which are critical for the antibiotic's activity .

Technical Details

  • Nonribosomal Peptide Synthetases: The NRPS responsible for balhimycin consists of multiple modules, each incorporating specific amino acids into the peptide chain. The modules contain various domains responsible for adenylation, condensation, and epimerization.
  • Tailoring Enzymes: After peptide assembly, enzymes such as P450 monooxygenases mediate crosslinking reactions. Glycosyltransferases then add sugar moieties to the peptide backbone, enhancing its solubility and biological activity .
Molecular Structure Analysis

Structure

The molecular structure of balhimycin features a complex arrangement of aromatic rings and sugar units. Its heptapeptide backbone includes several unusual amino acids, which contribute to its unique properties. The structure can be represented as follows:

C34H47N7O11\text{C}_{34}\text{H}_{47}\text{N}_{7}\text{O}_{11}

This formula indicates that balhimycin consists of 34 carbon atoms, 47 hydrogen atoms, 7 nitrogen atoms, and 11 oxygen atoms.

Data

The structural elucidation of balhimycin has been achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have confirmed its complex glycopeptide structure and provided insights into its functional groups .

Chemical Reactions Analysis

Reactions

Balhimycin undergoes several key chemical reactions during its biosynthesis:

  • Condensation Reactions: These form peptide bonds between amino acids during the initial assembly phase.
  • Halogenation: Specific residues in the peptide undergo halogenation reactions catalyzed by halogenase enzymes.
  • Glycosylation: Sugar moieties are added to the peptide backbone via glycosyltransferase enzymes.
  • Methylation: Methyl groups are introduced to certain positions in the molecule, affecting its biological activity .

Technical Details

The biosynthetic pathway involves multiple enzymatic steps that require precise coordination among different enzyme activities. For example, the P450 monooxygenases play a crucial role in introducing crosslinks between aromatic residues, while glycosyltransferases facilitate the addition of sugars that enhance solubility and stability .

Mechanism of Action

Process

Balhimycin exerts its antibacterial effects primarily by inhibiting cell wall synthesis in Gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the bacterial cell wall. This action disrupts cell wall integrity, leading to cell lysis and death.

Data

Studies have shown that balhimycin exhibits potent activity against various strains of resistant bacteria, including those producing beta-lactamases. Its mechanism shares similarities with other glycopeptide antibiotics but is distinguished by its unique structural features that enhance binding affinity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Balhimycin typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like methanol and acetonitrile.
  • Melting Point: The melting point varies based on purity but generally falls within a range consistent with similar glycopeptides.

Chemical Properties

  • Stability: Balhimycin is stable under acidic conditions but may degrade under extreme alkaline conditions.
  • pH Sensitivity: Its solubility and stability can be affected by pH changes in solution.

Relevant analyses often utilize high-performance liquid chromatography (HPLC) for purity assessment and quantification during production processes .

Applications

Balhimycin has significant applications in scientific research and medicine:

  • Antibiotic Research: It serves as a model compound for studying glycopeptide antibiotic biosynthesis and resistance mechanisms.
  • Clinical Use: Due to its effectiveness against resistant bacterial strains, balhimycin is investigated for potential therapeutic applications in treating serious infections.
  • Biotechnology: Research into manipulating its biosynthetic pathway aims to enhance yields or produce novel derivatives with improved efficacy or reduced toxicity .
Biosynthesis Pathways and Enzymatic Mechanisms

Nonribosomal Peptide Synthetase (NRPS)-Mediated Assembly of the Heptapeptide Backbone

The heptapeptide core of balhimycin (Hpg¹–Hty²–Dpg³–Hpg⁴–Hpg⁵–Hty⁶–Dpg⁷; Hpg = 4-hydroxyphenylglycine; Hty = β-hydroxytyrosine; Dpg = 3,5-dihydroxyphenylglycine) is synthesized by a multimodular NRPS system. Each module activates, loads, and incorporates specific amino acids via a coordinated assembly line:

  • Module Organization: Seven NRPS modules incorporate residues sequentially. Crucially, modules 2 and 6 activate β-hydroxytyrosine, while modules 3 and 7 activate Dpg. Each module contains adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains [4] [9].
  • Carrier Protein Role: Amino acids are activated as aminoacyl-adenylates by A-domains and tethered to PCP domains via thioester linkages. The phosphopantetheine arm of each PCP domain shuttles substrates between catalytic sites [9].
  • X-Domain Function: Modules 4, 5, and 6 contain "X-domains" (thioesterase-like domains lacking catalytic residues). These recruit cytochrome P450 enzymes (OxyA–C) for later oxidative cross-linking, positioning the peptide for modification [4] [9].

Table 1: NRPS Modules and Substrate Specificity in Balhimycin Biosynthesis

NRPS ModuleAmino Acid IncorporatedCritical DomainsFunction
1Hpg¹A, PCP, CActivates and loads Hpg; initiates peptide chain
2Hty²A, PCP, CActivates and loads β-hydroxytyrosine; elongates chain
3Dpg³A, PCP, CIncorporates Dpg; elongates chain
4Hpg⁴A, PCP, C, XRecruits Oxy enzymes via X-domain
5Hpg⁵A, PCP, C, XRecruits Oxy enzymes via X-domain
6Hty⁶A, PCP, C, XRecruits Oxy enzymes; activates β-hydroxytyrosine
7Dpg⁷A, PCP, TETerminates chain; releases heptapeptide via thioesterase (TE) domain

Role of the dpgABCD Gene Cluster in 3,5-Dihydroxyphenylglycine (DPG) Biosynthesis

Dpg³ and Dpg⁷ residues originate from acetate via a dedicated polyketide pathway encoded by dpgA–D:

  • DpgA (Type III PKS): Catalyzes iterative decarboxylative condensation of four malonyl-CoA units to form 3,5-dihydroxyphenylacetyl-CoA (DPA-CoA). Remarkably, mutations in catalytic residues (e.g., Cys160Ala) reduce but do not abolish activity, indicating unusual mechanistic flexibility [2] [8].
  • DpgB/D (Crotonase Superfamily): Accelerate DPA-CoA formation by facilitating dehydration and aromatization. In vitro, DpgA alone produces DPA-CoA slowly, but efficiency increases 20-fold with DpgB/D [2] [8].
  • DpgC (Oxidase): Converts DPA-CoA to 3,5-dihydroxyphenylglyoxylate via oxidative decarboxylation without cofactors or metals. This rare oxidative cleavage releases CoA [2].
  • Transamination: An unresolved transaminase (not encoded in dpgABCD) converts the glyoxylate to (S)-DPG. Gene inactivation studies confirm this enzyme is essential for both Dpg and Hpg biosynthesis [8].

Oxidative Cross-Linking Catalyzed by Cytochrome P450 Monooxygenases (OxyA–C)

The linear heptapeptide undergoes cyclization via aryl-O-aryl couplings to form the rigid, cup-shaped structure essential for antibiotic activity:

  • Catalytic Sequence: Three cytochrome P450s (OxyA, OxyB, OxyC) catalyze phenolic cross-links:
  • OxyB: Forms the first C-O-D ring (between residues 4 and 6) [4].
  • OxyA: Generates the D-O-E ring (residues 5 and 7) [4].
  • OxyC: Completes the AB ring (residues 2 and 4) [5].
  • Timing and Dependence: Cross-linking occurs while the peptide is PCP-bound. Gene inactivation of oxyAC abolishes balhimycin production, accumulating an inactive linear peptide. Halogenation must precede cyclization, as chlorinated intermediates are optimal P450 substrates [4] [9].

Halogenation Mechanisms Involving bhaA-Encoded Halogenase

Balhimycin contains chlorine at Hty² and Hty⁶, installed by FADH₂-dependent halogenases:

  • BhaA Halogenase: Catalyzes chlorination of both Hty residues. bhaA deletion mutants produce glycosylated but non-chlorinated balhimycin, confirming its necessity [3] [6].
  • Substrate Specificity: BhaA acts exclusively on PCP-bound β-hydroxytyrosine (Hty), not free amino acids or full peptides. Enzyme assays show no activity toward free Hty, but robust chlorination of Hty–S–PCP complexes from modules 2 and 6 [9].
  • Haloperoxidase (Bhp) Requirement: The bhp-encoded haloperoxidase/perhydrolase supplies hypochlorite (HOCl) for Hty biosynthesis itself. bhp mutants lack balhimycin, but production resumes upon β-hydroxytyrosine feeding [3] [6].

Glycosylation Patterns and bgtfA–C Glycosyltransferase Functions

Glycosylation enhances solubility and target affinity. Balhimycin contains d-glucose at Hpg⁴ and dehydro-vancosamine at Hty⁶:

  • BgtfA (Vancosaminyltransferase): Transfers TDP-l-dehydrovancosamine to the β-OH of Hty⁶. bgtfB inactivation yields aglycone derivatives lacking this sugar but retaining antibiotic activity [4] [7].
  • BgtfB and BgtfC (Glucosyltransferases): Install d-glucose at Hpg⁴. bgtfB mutants produce nonglycosylated balhimycins, confirming its role [4] [5].
  • Sugar Biosynthesis: Dehydrovancosamine derives from TDP-4-oxo-6-deoxy-d-glucose via four enzymes (EvaA–E homologs). Glucose is sourced from primary metabolism [7].

Table 2: Glycosyltransferases and Their Roles in Balhimycin Decoration

Properties

Product Name

Balhimycin

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C66H73Cl2N9O24

Molecular Weight

1447.2 g/mol

InChI

InChI=1S/C66H73Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,65,71,78-81,83-86H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53-,54+,55+,65-,66-/m0/s1

InChI Key

WKNFBFHAYANQHF-QNSRRSNQSA-N

SMILES

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N

Synonyms

balhimycin

Canonical SMILES

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N

Isomeric SMILES

C[C@H]1C(=O)[C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N

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